molecular formula C12H11N3O3 B7575469 3-[(1H-pyrazole-5-carbonylamino)methyl]benzoic acid

3-[(1H-pyrazole-5-carbonylamino)methyl]benzoic acid

Cat. No. B7575469
M. Wt: 245.23 g/mol
InChI Key: KGOWOKHDHVIFHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1H-pyrazole-5-carbonylamino)methyl]benzoic acid, commonly known as PAMBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PAMBA is a derivative of pyrazole and benzoic acid, and its synthesis method involves a series of chemical reactions that result in the formation of the final product.

Mechanism of Action

The mechanism of action of PAMBA is not well understood, but it is believed to involve the inhibition of enzymes that are involved in the growth and proliferation of cancer cells. PAMBA has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the degradation of extracellular matrix proteins. MMPs play a critical role in tumor invasion and metastasis, and their inhibition by PAMBA may lead to the suppression of tumor growth.
Biochemical and Physiological Effects
PAMBA has been found to have various biochemical and physiological effects, including the inhibition of MMP activity, the induction of apoptosis in cancer cells, and the inhibition of angiogenesis. PAMBA has also been found to have anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro.

Advantages and Limitations for Lab Experiments

One of the advantages of using PAMBA in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. PAMBA is also stable under a wide range of conditions, which makes it suitable for use in various experimental settings. However, one of the limitations of using PAMBA is its limited solubility in water, which may make it difficult to use in certain experimental protocols.

Future Directions

There are several future directions for research on PAMBA, including the investigation of its potential as an antitumor agent in vivo, the development of more efficient synthesis methods, and the exploration of its potential applications in materials science. Further research is also needed to elucidate the mechanism of action of PAMBA and its potential side effects.

Synthesis Methods

The synthesis of PAMBA involves a series of chemical reactions that start with the reaction of 5-amino-1H-pyrazole-4-carboxylic acid with thionyl chloride to form 5-chloro-1H-pyrazole-4-carboxylic acid. This compound then reacts with methylamine to form 5-(methylamino)-1H-pyrazole-4-carboxylic acid, which is then reacted with 4-carboxybenzaldehyde to form 3-[(1H-pyrazole-5-carbonyl)amino]benzaldehyde. Finally, this compound is reduced with sodium borohydride to yield 3-[(1H-pyrazole-5-carbonylamino)methyl]benzoic acid.

Scientific Research Applications

PAMBA has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, PAMBA has been investigated for its potential as an antitumor agent, as it has been found to inhibit the growth of cancer cells in vitro. In biochemistry, PAMBA has been used as a tool to study the mechanism of action of enzymes that catalyze the hydrolysis of amides and esters. In materials science, PAMBA has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis.

properties

IUPAC Name

3-[(1H-pyrazole-5-carbonylamino)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c16-11(10-4-5-14-15-10)13-7-8-2-1-3-9(6-8)12(17)18/h1-6H,7H2,(H,13,16)(H,14,15)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOWOKHDHVIFHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CNC(=O)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1H-pyrazole-5-carbonylamino)methyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.